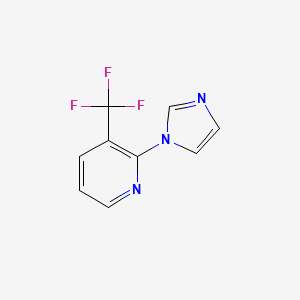![molecular formula C19H19ClN4O4 B2397941 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-23-7](/img/structure/B2397941.png)
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a piperazine ring, a chlorobenzoyl group, and a nitrobenzenecarbaldehyde moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the aldehyde group would yield the corresponding alcohol, while substitution of the chlorobenzoyl group could yield various substituted derivatives.
Applications De Recherche Scientifique
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime has shown potential in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Industry: Its unique chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mécanisme D'action
The exact mechanism of action of 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, piperazine derivatives are known to act as GABA receptor agonists, which could explain some of the compound’s potential neurological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
Uniqueness
What sets 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime apart from these compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-28-21-13-14-5-6-17(18(11-14)24(26)27)22-7-9-23(10-8-22)19(25)15-3-2-4-16(20)12-15/h2-6,11-13H,7-10H2,1H3/b21-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBOUMSFBGTCJ-FYJGNVAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2397867.png)



![5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2397872.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)




